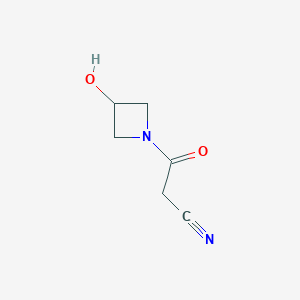
(2,2-ジメチルブチル)(エチル)アミン
概要
説明
(2,2-Dimethylbutyl)(ethyl)amine is a chemical compound that belongs to the class of amines. It is a colorless liquid with a strong odor and is commonly used in various industrial processes. This compound has gained significant attention in recent years due to its potential therapeutic and toxic effects.
科学的研究の応用
(2,2-Dimethylbutyl)(ethyl)amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and toxicological properties.
Industry: Utilized in the production of various industrial chemicals and materials
作用機序
Target of action
Amines can interact with a variety of biological targets. For example, they can act as neurotransmitters, interacting with receptors in the nervous system .
Mode of action
The mode of action of amines depends on their specific chemical structure and the target they interact with. They can act as agonists or antagonists at their target sites, triggering or blocking biological responses .
Biochemical pathways
Amines can be involved in various biochemical pathways. For instance, they can be synthesized or degraded by specific enzymes, and they can participate in reactions such as transamination or decarboxylation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of amines can vary widely depending on their specific chemical properties. Factors that can influence these properties include the amine’s size, charge, and hydrophobicity .
Result of action
The effects of amines at the molecular and cellular level can be diverse, ranging from changes in cell signaling and gene expression to effects on cell growth and survival .
Action environment
The action of amines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of amines can be modulated by enzymes that modify their structure .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (2,2-Dimethylbutyl)(ethyl)amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of haloalkanes. Primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used if the primary amine is the desired product . Another method involves the reaction of nitrogen nucleophiles with carbon electrophiles, followed by the removal of extraneous nitrogen substituents to give the amine product .
Industrial Production Methods
In industrial settings, the production of (2,2-Dimethylbutyl)(ethyl)amine often involves the use of advanced chemical reactors and controlled reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.
化学反応の分析
Types of Reactions
(2,2-Dimethylbutyl)(ethyl)amine undergoes various types of chemical reactions, including:
Oxidation: Amines can be oxidized to form nitroso compounds, nitro compounds, or amine oxides.
Reduction: Reduction of amines can lead to the formation of primary, secondary, or tertiary amines.
Substitution: Amines can participate in nucleophilic substitution reactions, where the amine group replaces a leaving group in a molecule
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution reagents: Such as alkyl halides or sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of (2,2-Dimethylbutyl)(ethyl)amine can produce nitroso or nitro derivatives, while reduction can yield various amine derivatives .
類似化合物との比較
Similar Compounds
- (2,2-Dimethylpropyl)(ethyl)amine
- (2,2-Dimethylpentyl)(ethyl)amine
- (2,2-Dimethylhexyl)(ethyl)amine
Uniqueness
(2,2-Dimethylbutyl)(ethyl)amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
特性
IUPAC Name |
N-ethyl-2,2-dimethylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-5-8(3,4)7-9-6-2/h9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRBPFHRQPLPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465133.png)
![cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465134.png)







![2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride](/img/structure/B1465150.png)
